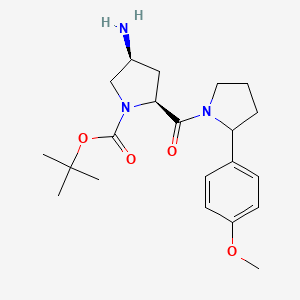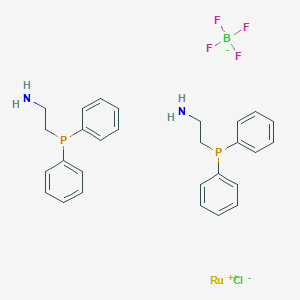
(2-Oxo-2-phenylethyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2-phenylethyl)alanine is a chemical compound with the molecular formula C11H13NO3. It is known for its unique structure, which includes a phenyl group attached to an alanine backbone through a keto group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2-phenylethyl)alanine typically involves the reaction of alanine with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to yield the desired product. Common reagents used in this synthesis include sodium cyanoborohydride and acetic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (2-Oxo-2-phenylethyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Oxo-2-phenylethyl)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mecanismo De Acción
The mechanism by which (2-Oxo-2-phenylethyl)alanine exerts its effects involves interactions with specific molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The phenyl group contributes to its binding affinity with enzymes and receptors, influencing its biological activity .
Comparación Con Compuestos Similares
Phenylalanine: Similar in structure but lacks the keto group.
Tyrosine: Contains a hydroxyl group on the phenyl ring.
Phenylpyruvic acid: Similar structure but lacks the alanine backbone.
Uniqueness: (2-Oxo-2-phenylethyl)alanine is unique due to the presence of both a keto group and a phenyl group attached to an alanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(phenacylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15)12-7-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,14,15) |
Clave InChI |
HOXAHUGORDPXIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)
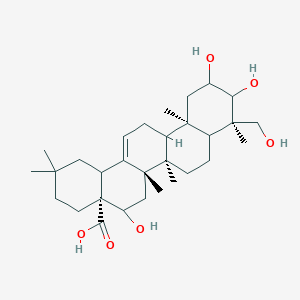

![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14802038.png)
![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
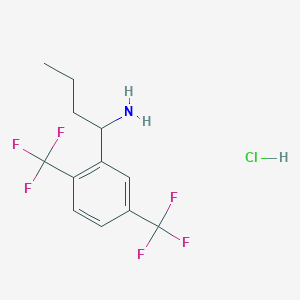
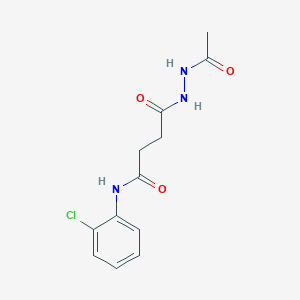
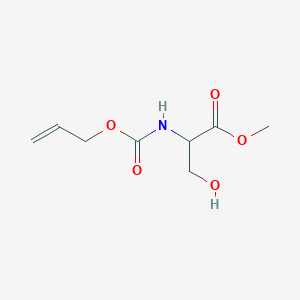
![2-(diethylamino)ethyl 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802066.png)
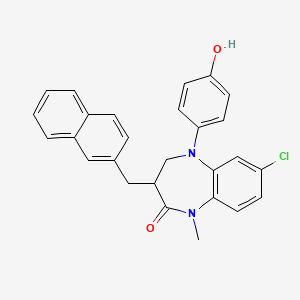

![2-chloro-N-{4-[(4-iodophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14802091.png)
